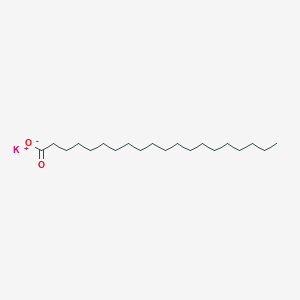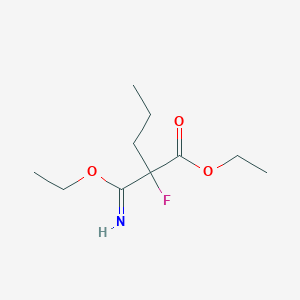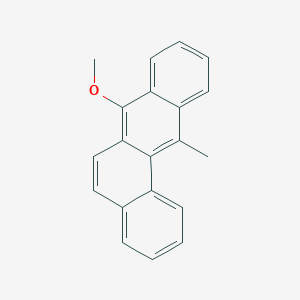
7-Methoxy-12-methylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-12-methylbenz(a)anthracene (MMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in a variety of animal models. MMBA is commonly used to study the mechanisms of chemical carcinogenesis and to develop new cancer treatments.
Wirkmechanismus
The mechanism of action of 7-Methoxy-12-methylbenz(a)anthracene is not fully understood, but it is thought to act by inducing DNA damage and mutations in cells. 7-Methoxy-12-methylbenz(a)anthracene is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemical and Physiological Effects:
7-Methoxy-12-methylbenz(a)anthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and cell death in vitro and in vivo. 7-Methoxy-12-methylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments include its potency as a carcinogen and its ability to induce tumors in a variety of animal models. However, there are also limitations to using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments. It is a highly toxic substance that requires careful handling and disposal. It can also be difficult to control the dose and exposure of 7-Methoxy-12-methylbenz(a)anthracene in animal models, which can lead to variability in results.
Zukünftige Richtungen
There are many future directions for research on 7-Methoxy-12-methylbenz(a)anthracene. One area of research is the development of new cancer treatments that target the mechanisms of chemical carcinogenesis. Another area of research is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 7-Methoxy-12-methylbenz(a)anthracene. Additionally, there is a need for further research on the mechanisms of action of 7-Methoxy-12-methylbenz(a)anthracene and the cellular processes that are affected by exposure to this carcinogen.
Synthesemethoden
7-Methoxy-12-methylbenz(a)anthracene can be synthesized by a variety of methods, including the oxidation of 7-methoxy-12-methylbenzene and the condensation of 2-methoxy-4-methylphenol with benzaldehyde. The most commonly used method for synthesizing 7-Methoxy-12-methylbenz(a)anthracene is the oxidation of 7-methoxy-12-methylbenzene using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-12-methylbenz(a)anthracene is widely used in scientific research to study the mechanisms of chemical carcinogenesis. It is commonly used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7-Methoxy-12-methylbenz(a)anthracene has also been used to develop new cancer treatments, including chemotherapy drugs and targeted therapies.
Eigenschaften
CAS-Nummer |
16354-47-5 |
|---|---|
Produktname |
7-Methoxy-12-methylbenz(a)anthracene |
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3 |
InChI-Schlüssel |
NYOGCOVCKPOSCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Synonyme |
7-Methoxy-12-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

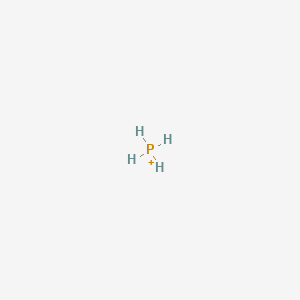

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

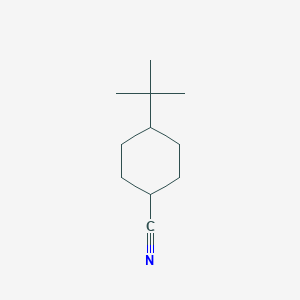
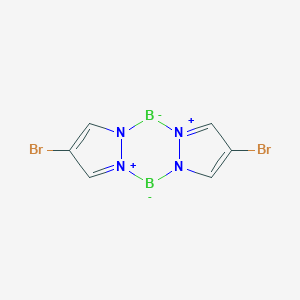
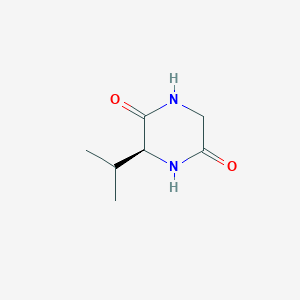
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

